

# Application Note: Spectroscopic Characterization of (6-Methoxy-1H-indol-2-yl)methanamine

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## Compound of Interest

Compound Name: (6-Methoxy-1H-indol-2-yl)methanamine

Cat. No.: B11912705

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## Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

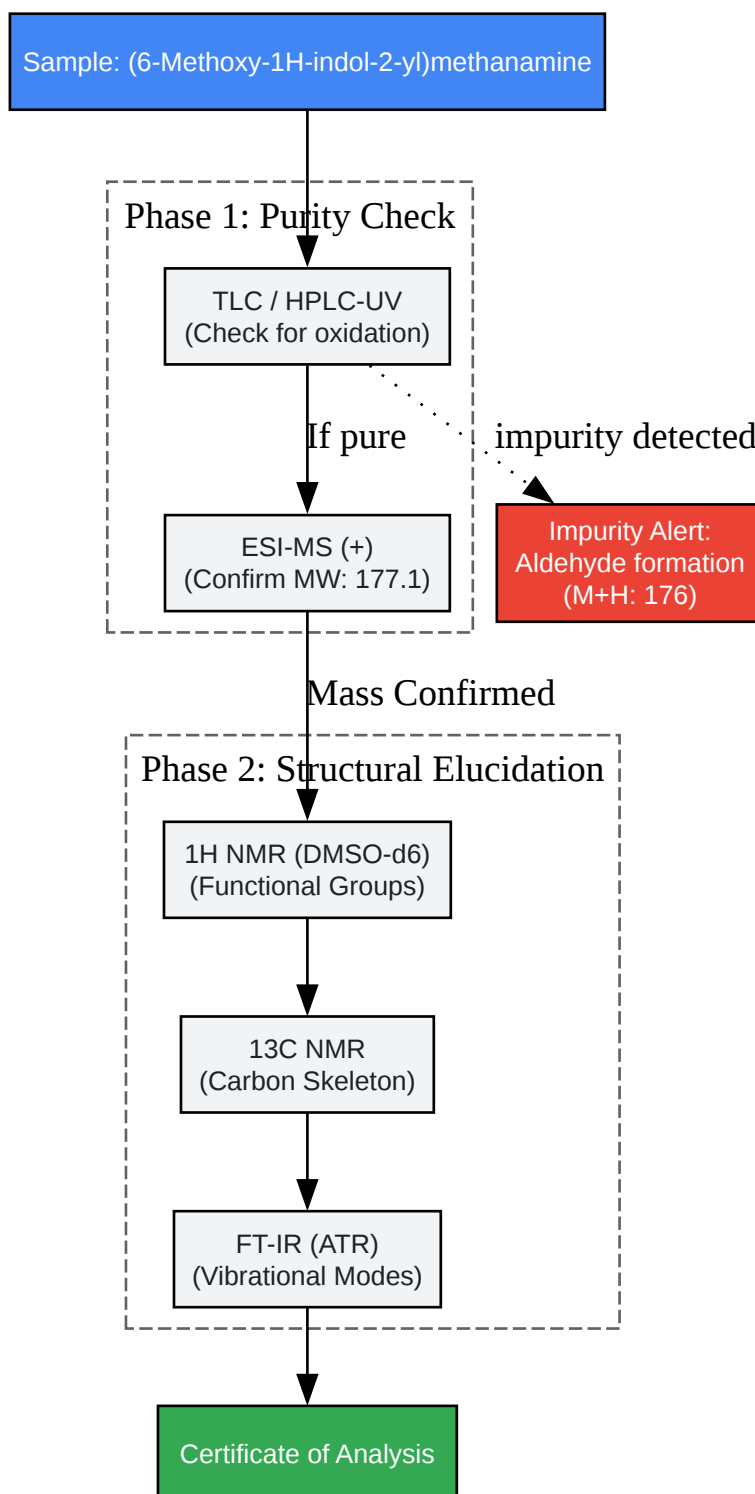
**(6-Methoxy-1H-indol-2-yl)methanamine** (CAS: 108557-68-0) is a bicyclic heteroaromatic scaffold. Structurally, it consists of an electron-rich indole core substituted with a methoxy group at the C6 position and a reactive aminomethyl group at the C2 position. This specific substitution pattern renders the compound sensitive to oxidation and acid-catalyzed polymerization, requiring precise handling during spectroscopic analysis.

## Core Physicochemical Data

Property	Value / Description
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	176.22 g/mol
Appearance	Off-white to pale beige solid (oxidizes to brown)
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (free base)
pKa (Calculated)	~9.5 (Primary amine), ~17.0 (Indole NH)
Storage	-20°C, under Argon, protected from light

## Analytical Workflow

The following flowchart outlines the logic for confirming structural identity and purity.



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Caption: Analytical workflow prioritizing purity verification prior to expensive NMR acquisition.

## Protocol 1: Nuclear Magnetic Resonance (NMR)[9]

NMR is the gold standard for verifying the substitution pattern (2-position vs. 3-position) and the integrity of the methoxy group.

## Sample Preparation[1][10]

- Solvent: DMSO-d<sub>6</sub> (99.9% D) is preferred over CDCl<sub>3</sub>.
  - Reasoning: The primary amine and indole NH protons are exchangeable.[1] DMSO-d<sub>6</sub> reduces exchange rates, allowing observation of the indole NH (approx. 10-11 ppm) and sharpening the amine signals.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: 5 mm high-precision NMR tube.

## Expected 1H NMR Data (DMSO-d<sub>6</sub>, 400 MHz)

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment Logic
NH (Indole)	10.60 – 10.90	Broad Singlet	1H	Deshielded pyrrole NH; disappears with D <sub>2</sub> O shake.[1]
H-4	7.30 – 7.35	Doublet (J $\approx$ 8.5 Hz)	1H	Ortho to bridgehead; most deshielded aromatic CH.[1]
H-7	6.80 – 6.85	Doublet (J $\approx$ 2.0 Hz)	1H	Meta to methoxy; ortho to NH.
H-5	6.55 – 6.65	dd (J $\approx$ 8.5, 2.0 Hz)	1H	Ortho to methoxy; shielded by resonance.
H-3	6.10 – 6.20	Singlet	1H	Critical Diagnostic: Confirms substitution at C2. If C3 were substituted, this singlet would be absent.
-CH <sub>2</sub> -NH <sub>2</sub>	3.75 – 3.85	Singlet	2H	Benzylic-like methylene attached to amine.[1]
-OCH <sub>3</sub>	3.70 – 3.75	Singlet	3H	Characteristic methoxy signal.
-NH <sub>2</sub>	1.80 – 2.50	Broad	2H	Variable; often obscured by

water peak in  
DMSO.[1]

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## **<sup>13</sup>C NMR Key Signals[1]**

- C-2 (Ipso): ~140 ppm (Quaternary, attached to CH<sub>2</sub>NH<sub>2</sub>).
- C-6 (C-OMe): ~155 ppm (Deshielded by Oxygen).
- C-3: ~98 ppm (Highly shielded, characteristic of C3 in 2-substituted indoles).
- Methoxy: ~55 ppm.
- Methylene: ~40 ppm.

## **Protocol 2: Mass Spectrometry (ESI-HRMS)**

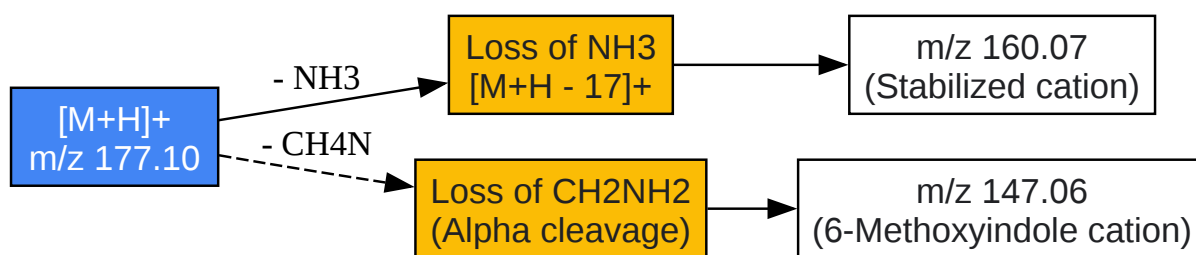
Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints useful for identifying this moiety in larger drug conjugates.

### **Instrument Parameters**

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
- Source Voltage: 3.5 kV.[1]
- Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

### **Fragmentation Pathway**

The primary fragmentation involves the loss of ammonia (deamination) from the side chain, a hallmark of primary amines.



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Caption: ESI(+) fragmentation pathway.[1] The m/z 160 peak is the dominant diagnostic fragment.

## Protocol 3: UV-Vis & Fluorescence

Indoles are intrinsic fluorophores. The 6-methoxy group acts as an auxochrome, shifting absorption and emission to longer wavelengths compared to unsubstituted indole.[1]

### Method

- Solvent: Methanol (HPLC Grade).
- Concentration: 10  $\mu$ M.

### Spectral Features[1][4][7][8][12][13][14][15][16]

- UV Absorption ( $\lambda_{max}$ ):
  - 220 nm: High intensity ( $S_0 \rightarrow S_2$  transition).
  - 290–300 nm: Broad band ( $S_0 \rightarrow S_1$  transition). The methoxy group causes a bathochromic shift (red shift) from the typical 280 nm of pure indole [1].
- Fluorescence:
  - Excitation: 290 nm.
  - Emission: ~340–350 nm.[1]

- Note: Oxidation products (e.g., quinone imines) often quench fluorescence or create a new emission band >450 nm.

## Troubleshooting & Impurity Profiling

Issue: Extra Singlet at ~10.0 ppm in <sup>1</sup>H NMR.

- Diagnosis: Oxidation of the aminomethyl group to an aldehyde (6-methoxy-1H-indole-2-carbaldehyde).[1]
- Confirmation: Check IR for C=O stretch at ~1660 cm<sup>-1</sup>. Check MS for m/z 176 (M+H of aldehyde).

Issue: Insoluble "Gunk" in NMR tube.

- Diagnosis: Acid-catalyzed polymerization.[1] Indoles are acid-sensitive.
- Remedy: Ensure DMSO-d<sub>6</sub> is not acidic (store over molecular sieves). Filter sample through 0.2 μm PTFE prior to analysis.

## References

- UV-Vis Spectra of Indoles: NIST Chemistry WebBook, SRD 69.[1] 1H-Indole, 6-methoxy-Spectral Data. Available at: [\[Link\]](#)
- Mass Spectrometry of Indole Alkylamines: Fragmentation of Indole Alkaloids. National Institutes of Health (PMC). Available at: [\[Link\]](#)
- General Synthesis/Properties: PubChem Compound Summary for CID 76659 (6-Methoxyindole core properties). Available at: [\[Link\]](#)

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## Sources

- [1. 6-Methoxy-1H-indole | C<sub>9</sub>H<sub>9</sub>NO | CID 76659 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Fragmentation of plumeran indole alkaloids from \*Aspidosperma spruceanum\* by electrospray ionization tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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